2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol
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Overview
Description
The compound “2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a benzene ring, and a pyrazolo[1,5-c][1,3]oxazin ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and orientation of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used . For example, it might undergo reactions typical of thiophenes, pyrazoles, oxazines, and phenols.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its stability would depend on the stability of its rings .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore modifications of the thiophene scaffold to enhance drug properties. These derivatives exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities . For instance, suprofen, which contains a 2-substituted thiophene framework, serves as a nonsteroidal anti-inflammatory drug. Articaine, another thiophene-based compound, acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Organic Semiconductors and Electronics
Thiophene-mediated molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The π-conjugated structure of thiophene allows efficient charge transport, making it valuable for electronic applications .
Corrosion Inhibition
Thiophene derivatives find use in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various applications, including coatings and surface treatments .
Material Science
Researchers explore the incorporation of thiophene-based compounds into materials. These materials may exhibit specific properties, such as conductivity, optical activity, or mechanical strength. By functionalizing the thiophene ring, scientists tailor material properties for specific applications .
Biological Activity
Thiophene-containing compounds often display diverse biological activities. For example:
- Anti-Inflammatory Agents : Certain thiophene derivatives exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions .
- Serotonin Antagonists : Compounds like 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one work as serotonin antagonists, which could be relevant in treating conditions like Alzheimer’s disease .
Synthetic Strategies
Various synthetic methods lead to thiophene derivatives. Condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are commonly employed. These reactions allow the construction of diverse thiophene-based structures .
Mechanism of Action
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Imidazoles
are another class of heterocyclic compounds that are known for their broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-13-5-6-18(24)15(9-13)16-10-17-14-3-1-2-4-19(14)25-20(22(17)21-16)12-7-8-26-11-12/h1-9,11,17,20,23-24H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJNBFYTIVPBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol |
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